molecular formula C8H16O2 B7769609 3-Methylheptanoic acid CAS No. 57403-74-4

3-Methylheptanoic acid

Cat. No. B7769609
CAS RN: 57403-74-4
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Description

3-Methyl-heptanoic acid is a medium-chain fatty acid.

Scientific Research Applications

  • Synthesis Methods : Improved methods for synthesizing 3-Methylheptanoic acid have been developed, focusing on high purity and yield. These methods involve reactions of crotonic acid with sec-butyl alcohol, followed by reactions with n-butylmagnesium bromide and hydrolysis under alkali conditions (Li Wei, 2010).

  • Chiral Synthesis : Research has been conducted on the synthesis of both (R)‐ and (S)‐3‐Methylheptanoic Acids, starting from chiral methyl molecules. These methods can be applied to synthesize a wide variety of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, & W. Tian, 2015).

  • Environmental Metabolism : 3-Methylheptanoic acid's metabolic pathways in the environment and its impacts have been studied. For instance, the metabolism of 3-methylheptane, a related compound, in rats showed various urinary metabolites, providing insights into environmental and biological transformations of such compounds (M. Serve et al., 1993).

  • Synthetic Applications : 3-Methylheptanoic acid has been used as an intermediate in various synthetic applications, including the synthesis of esters and other organic compounds. This indicates its utility in organic chemistry and materials science (J. Munch‐Petersen, 2003).

  • Human Metabolism : Studies have explored the human metabolism of compounds related to 3-Methylheptanoic acid, such as 2-ethylhexanoic acid, and its major urinary metabolites. This research is crucial for understanding the biotransformation and potential health impacts of these compounds in humans (Dana Stingel et al., 2007).

  • Biochemical Research : The compound has been used in the synthesis of amino acids and peptides, which are important in biochemical and pharmacological research. For example, derivatives of 3-Methylheptanoic acid have been synthesized for studies related to amino acids in antibiotics (K. Mori & H. Iwasawa, 1980).

properties

IUPAC Name

3-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVESMWJFKVAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972894
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylheptanoic acid

CAS RN

57403-74-4
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this preparation 2 ml. of 30% aqueous potassium hydroxide is admixed with 0.1 mole of exobicyclo[3.1.0]hex-2-yl acetamide in 20 ml. of ethanol and warmed to 70° C and stirred at this temperature until no more ammonia evolves. The ethanol solvent is then removed by evaporation under vacuum and the residue poured into 100 ml. of water and extracted three times with ethyl ether. The aqueous solution is acidified to about pH 2 with 5N aqueous hydrochloric acid and then extracted three times with ethyl ether. The ethyl ether extracts are combined and dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under vacuum to remove the ethyl ether, affording exobicyclo[3.1.0]hex-2-yl acetic acid as a residue.
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
RM Sultanov, IF Khafizov, NV Shutov, IV Ozden… - Chemistry of Natural …, 2018 - Springer
… approach is expanded to the syntheses of 6-methylnonan-3-one (1), a racemic analog of the sex pheromone of the caddisfly Hesperophylax occidentalis, and 3-methylheptanoic acid (2)…
Number of citations: 1 link.springer.com
S Zhang, Y Shi, W Tian - Chinese Journal of Chemistry, 2015 - Wiley Online Library
… For instance, as illustrated in Figure 1, (S)-3-methylheptanoic acid (1) is a synthetic unit … ronoprost, while its enantiomer, (R)-3-methylheptanoic acid (2) is a constituent of the abdominal …
Number of citations: 2 onlinelibrary.wiley.com
BV Burger, WGB Petersen - Journal of chemical ecology, 2002 - Springer
… 3-Methylheptanoic acid was isolated from extracts of the … Racemic 3-methylheptanoic acid (2) was synthesized from … isolation procedures gave rac-3-methylheptanoic acid (2) as a …
Number of citations: 30 link.springer.com
LY Zhang, M Hamberg - Chemistry and physics of lipids, 1994 - Elsevier
… In addition, the method described allowed steric analysis of 3-hydroxy-3-methylheptanoic acid, a branched chain hydroxy acid derived from the prostaglandin analogue, misoprostol. …
Number of citations: 8 www.sciencedirect.com
J Munch‐Petersen - Organic Syntheses, 2003 - Wiley Online Library
3‐Methylheptanoic Acid - Munch‐Petersen - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
E Admasu Engda, G Vanhoenacker… - … on Packed Column …, 2013 - biblio.ugent.be
… MeOH/H2O (5%)/NH4HCO2 (10 mM)/CO2 mobile phase fast baseline separation of the isomers of Perfluoro-3-methylheptane sulfonate (P3FOS), Perfluoro-3-methylheptanoic acid (…
Number of citations: 1 biblio.ugent.be
P Zheng, M Liu, H Yin, L Shen, Y Wang, Q Wu - Environmental Pollution, 2020 - Elsevier
… The main pollutant was perfluoro-3-methylheptanoic acid (P3MHpA), which is isopropyl isomer of perfluorooctanoic acid (PFOA), accounting 41.6% of ∑PFASs. It was detected in all …
Number of citations: 13 www.sciencedirect.com
T Mukaiyama, T Takeda, K Fujimoto - … of the Chemical Society of Japan, 1978 - journal.csj.jp
A general method was worked out for the preparation of highly optically pure β-substituted alkanoic acids from aldehydes with use of (2R,3S)-6-alkylidene-3,4-dimethyl-2-…
Number of citations: 76 www.journal.csj.jp
Y Yamamoto, K Maruyama - Journal of the American Chemical …, 1978 - ACS Publications
… 40 C, only trace amounts of 3-methylheptanoic acid were detected.10 This seems to indicate the first explanation is not favorable. If the second assumption is reasonable, a …
Number of citations: 187 pubs.acs.org
A Natsch, S Derrer, F Flachsmann… - Chemistry & …, 2006 - Wiley Online Library
… Based on reference spectra, two further hydroxy acids, namely 3-hydroxy-3-methylheptanoic acid (12) and 3-hydroxy-3methyloctanoic acid (18a) were also identified. All these novel …
Number of citations: 172 onlinelibrary.wiley.com

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